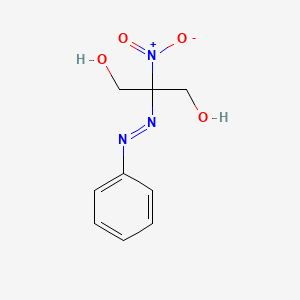
2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable benzaldehyde derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its interactions with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding to enzymes or receptors. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 2-Fluoro-3-(methylthio)benzaldehyde
- 3-(Methylthio)-4-(trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F4OS |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4OS/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-4H,1H3 |
Clave InChI |
WSFKBLPZJQAPBV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)


![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)




![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

